molecular formula C14H17N3O3 B13613668 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile

Cat. No.: B13613668
M. Wt: 275.30 g/mol
InChI Key: VDVIQBVBOLUSJI-UHFFFAOYSA-N
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Description

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile is a complex organic compound with the molecular formula C14H17N3O3 It is a derivative of pyrido[3,4-f][1,4]oxazepine, featuring a tert-butoxycarbonyl (Boc) protecting group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrido[3,4-f][1,4]oxazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine derivative, with an appropriate reagent to form the oxazepine ring.

    Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Nitrile Group Addition: The nitrile group is typically introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can be performed to replace the Boc group with other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: HCl, TFA, dichloromethane (DCM)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Formation of deprotected or substituted derivatives

Scientific Research Applications

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile can be compared with similar compounds such as:

    4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-methyl ester: Features a methyl ester group in place of the nitrile group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl 9-cyano-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-4-5-19-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3

InChI Key

VDVIQBVBOLUSJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C#N

Origin of Product

United States

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